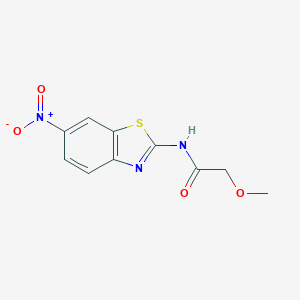![molecular formula C18H19N5O B255197 N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively.
Wirkmechanismus
The mechanism of action of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. The compound has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine in lab experiments is its potential use in the treatment of inflammatory diseases and cancer. The compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine. One direction is the investigation of its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration of the compound. Another direction is the investigation of its mechanism of action, which is not fully understood. Additionally, more research is needed to determine the safety and toxicity of the compound in humans.
Synthesemethoden
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been synthesized using several methods, including the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a catalyst. Another method involves the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a strong base. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
|---|---|
Molekularformel |
C18H19N5O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C18H19N5O/c1-2-4-17-16(3-1)20-18(21-17)22-19-13-14-5-7-15(8-6-14)23-9-11-24-12-10-23/h1-8,13H,9-12H2,(H2,20,21,22)/b19-13- |
InChI-Schlüssel |
MSFTUFAPLCOSMM-UYRXBGFRSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NC4=CC=CC=C4N3 |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)
![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)


![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)